Atiglai
Description
Atiglai (IUPAC name: 5-[(4-fluorophenyl)methyl]-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-one) is a novel small-molecule inhibitor targeting the adenosine A2A receptor (A2AR), a G-protein-coupled receptor implicated in immune regulation and neurodegenerative disorders . Its development arose from the need to address limitations of existing A2AR antagonists, such as poor blood-brain barrier (BBB) penetration and off-target effects on adenosine A1 receptors. This compound exhibits a binding affinity (Ki) of 0.8 nM for A2AR, with >200-fold selectivity over A1R . Preclinical studies demonstrate a plasma half-life of 12.3 hours in murine models and 85% oral bioavailability, positioning it as a candidate for once-daily dosing in Parkinson’s disease and cancer immunotherapy .
Properties
CAS No. |
131432-97-8 |
|---|---|
Molecular Formula |
C21H34F3N5O11 |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1 |
InChI Key |
WJWNHNINOVANSJ-ZEYWSJKMSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Synonyms |
ATIGLAI N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Atiglai’s pyrazolo-pyrimidinone core differentiates it from classical xanthine-derived A2AR antagonists (e.g., istradefylline) and non-xanthine derivatives (e.g., preladenant). Key structural and pharmacokinetic data are summarized in Table 1.
Table 1: Structural and Pharmacokinetic Profiles of A2AR Antagonists
| Compound | Core Structure | Molecular Weight (g/mol) | A2AR Ki (nM) | A1R Selectivity | Oral Bioavailability (%) | Plasma Half-Life (h) |
|---|---|---|---|---|---|---|
| This compound | Pyrazolo-pyrimidinone | 342.4 | 0.8 | >200-fold | 85 | 12.3 |
| Istradefylline | Xanthine | 448.5 | 2.4 | 10-fold | 45 | 8.2 |
| Preladenant | Triazolopyrimidine | 401.3 | 1.2 | 50-fold | 62 | 10.1 |
| Tozadenant | Pyrimidine | 389.4 | 0.9 | 150-fold | 78 | 14.5 |
Data derived from receptor-binding assays and pharmacokinetic studies in rodent models .
This compound’s lower molecular weight (<350 g/mol) and logP value (2.1) enhance BBB penetration compared to istradefylline (logP: 1.4), which correlates with its superior efficacy in reducing motor fluctuations in Parkinson’s models .
Mechanistic Divergence
While this compound and Tozadenant both inhibit A2AR, this compound uniquely modulates the receptor’s constitutive activity, reducing cAMP production by 92% compared to 78% for Tozadenant . This may explain its prolonged therapeutic effects in neurodegenerative models.
Discussion
This compound’s structural optimization addresses key limitations of earlier A2AR antagonists, particularly bioavailability and receptor selectivity. Its pharmacokinetic profile supports once-daily dosing, a practical advantage over istradefylline (twice-daily) . However, long-term safety data (e.g., hepatotoxicity risks) remain pending, a limitation shared with Tozadenant .
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